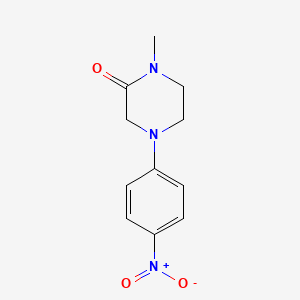

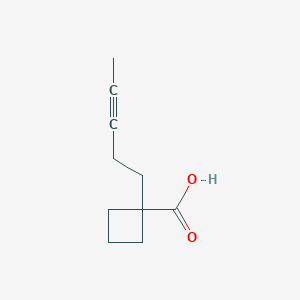

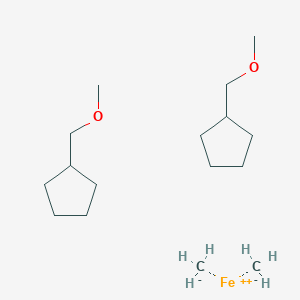

![molecular formula C20H22ClNO6 B14132010 1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate CAS No. 919724-39-3](/img/structure/B14132010.png)

1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages

Métodos De Preparación

The synthesis of 1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to minimize environmental impact .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides . Major products formed from these reactions include various substituted coumarin derivatives, which exhibit significant biological activities .

Aplicaciones Científicas De Investigación

1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties . It has shown significant inhibitory activity against the growth of various bacterial strains and has been found to be a potent antimicrobial agent . Additionally, this compound has been tested for its potential use as an anti-HIV, anticancer, and anti-Alzheimer agent .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death. In cancer cells, the compound induces apoptosis by activating specific signaling pathways .

Comparación Con Compuestos Similares

Similar compounds to 1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate include other coumarin derivatives such as 7-amino-4-methylcoumarin and 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide . These compounds share similar biological activities but differ in their chemical structures and specific applications.

Propiedades

Número CAS |

919724-39-3 |

|---|---|

Fórmula molecular |

C20H22ClNO6 |

Peso molecular |

407.8 g/mol |

Nombre IUPAC |

[1-[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidin-4-yl] acetate |

InChI |

InChI=1S/C20H22ClNO6/c1-11-14-8-16(21)18(26-3)10-17(14)28-20(25)15(11)9-19(24)22-6-4-13(5-7-22)27-12(2)23/h8,10,13H,4-7,9H2,1-3H3 |

Clave InChI |

ALARGIASHPVPGD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N3CCC(CC3)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

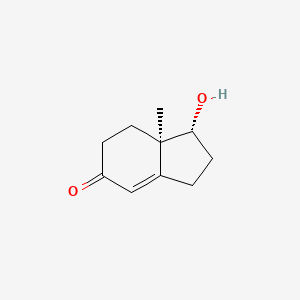

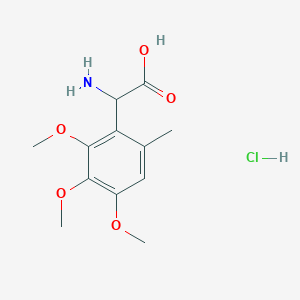

![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)

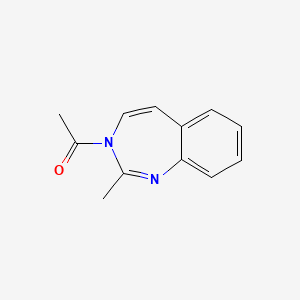

![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)